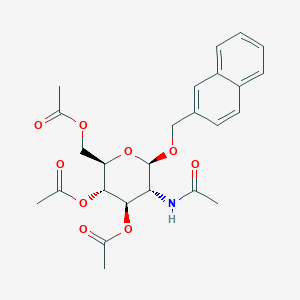

2-Naphthylmethyl-2-acetamido-3,4,6-tri-O-acetyl-2-desoxy-β-D-glucopyranosid

Übersicht

Beschreibung

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its glucopyranoside structure, which is a derivative of glucose, and its naphthylmethyl group, which contributes to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Proteomics Research

Role in Glycosylation

This compound serves as a glycosyl donor in enzymatic and chemical glycosylation reactions. It contributes to the synthesis of glycoproteins and glycolipids, which are crucial for various biological processes including cell signaling, immune response, and pathogen recognition. The tri-O-acetyl groups enhance the stability and solubility of the compound during these reactions, making it a valuable tool in proteomics research .

Case Studies

Recent studies have demonstrated its effectiveness in synthesizing glycopeptides that mimic natural glycoproteins. For instance, researchers have utilized this compound to produce glycopeptides with specific biological activities, aiding in the understanding of glycan-protein interactions .

Drug Development

Potential Therapeutic Applications

The compound has shown promise in drug development due to its ability to modify the pharmacokinetic properties of therapeutic agents. By attaching it to drug molecules, scientists can enhance their stability and bioavailability. This modification is particularly relevant in designing drugs targeting specific diseases such as cancer and infectious diseases .

Research Findings

In a study examining the effects of modified glycosides on drug efficacy, compounds similar to 2-naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside were found to improve the targeting of chemotherapeutic agents to tumor cells while minimizing side effects on healthy tissues .

Carbohydrate Chemistry

Synthesis of Complex Carbohydrates

The compound is instrumental in the synthesis of oligosaccharides and polysaccharides. Its structure allows for selective reactions that enable the construction of complex carbohydrate structures which are essential for various biological functions .

Applications in Research

Researchers have employed this compound to create libraries of oligosaccharides for studying carbohydrate-binding proteins (lectins) and their roles in cellular processes. The ability to synthesize diverse carbohydrate structures facilitates the exploration of their biological functions and interactions with other biomolecules .

Summary Table of Applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions. This is achieved by reacting glucose with acetic anhydride in the presence of a catalyst like pyridine.

Introduction of the Naphthylmethyl Group: The protected glucose derivative is then reacted with 2-naphthylmethyl chloride in the presence of a base such as sodium hydride to introduce the naphthylmethyl group.

Acetylation of the Amino Group: The amino group is acetylated using acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation: The naphthylmethyl group can be oxidized to form naphthoquinone derivatives.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

Hydrolysis: Yields the free hydroxyl and amino groups.

Oxidation: Produces naphthoquinone derivatives.

Wirkmechanismus

The mechanism of action of 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylmethyl group enhances its binding affinity to these targets, while the glucopyranoside moiety facilitates its recognition by carbohydrate-binding proteins. This dual functionality allows it to modulate various biochemical pathways effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride

Uniqueness

Compared to similar compounds, 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical properties and enhances its binding interactions with biological targets. This makes it particularly valuable in applications requiring high specificity and affinity.

Biologische Aktivität

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (referred to as Naphthylmethyl GlcNAc) is a glycosylated compound that belongs to the class of acetamido sugars. Its biological activity is of significant interest due to its potential applications in biochemical research and therapeutic contexts, particularly in relation to glycosaminoglycan (GAG) synthesis and modulation of glycoprotein functions.

Chemical Structure and Properties

Naphthylmethyl GlcNAc has the molecular formula and features a naphthylmethyl group attached to a modified glucosamine structure. The presence of multiple acetyl groups enhances its solubility and biological reactivity.

Inhibition of Glycosaminoglycan Synthesis

Research indicates that Naphthylmethyl GlcNAc exhibits inhibitory effects on the incorporation of glucosamine into GAGs. A study demonstrated that various acetylated GlcNAc analogs, including Naphthylmethyl GlcNAc, significantly reduced the incorporation of D-[3H]glucosamine into cellular glycoconjugates. This effect was concentration-dependent and suggested that these compounds compete with endogenous substrates for metabolic pathways involved in GAG synthesis .

Table 1: Effects of Naphthylmethyl GlcNAc on GAG Synthesis

| Compound | Concentration (mM) | % Control Incorporation |

|---|---|---|

| Naphthylmethyl GlcNAc | 1.0 | 7% |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose | 1.0 | 60% |

Modulation of Protein Synthesis

In addition to its effects on GAG synthesis, Naphthylmethyl GlcNAc has been shown to affect total protein synthesis. Specifically, it was observed that treatment with this compound led to a reduction in protein synthesis rates, which was reversible upon the addition of exogenous uridine. This suggests a mechanism involving uridine trapping that depletes UTP pools necessary for protein synthesis .

Case Studies and Experimental Findings

- Cell Culture Studies : In primary hepatocyte cultures, Naphthylmethyl GlcNAc was used to assess its impact on metabolic pathways related to glycoprotein synthesis. The results indicated a marked decrease in GAG size and total protein synthesis, reinforcing the compound's role as an inhibitor in these processes .

- Comparative Analyses : A comparative study involving various acetamido sugars highlighted that Naphthylmethyl GlcNAc exhibited one of the most potent inhibitory effects on glucosamine incorporation into GAGs compared to other tested analogs .

Mechanistic Insights

The biological activity of Naphthylmethyl GlcNAc may be attributed to its structural similarity to natural substrates involved in glycosaminoglycan biosynthesis. The acetylation pattern likely influences its interaction with enzymes responsible for glycosaminoglycan assembly and modification.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(naphthalen-2-ylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO9/c1-14(27)26-22-24(34-17(4)30)23(33-16(3)29)21(13-31-15(2)28)35-25(22)32-12-18-9-10-19-7-5-6-8-20(19)11-18/h5-11,21-25H,12-13H2,1-4H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDNOJRGVAVGOC-FXEFVXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617855 | |

| Record name | (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190181-66-9 | |

| Record name | β-D-Glucopyranoside, 2-naphthalenylmethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190181-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.